![molecular formula C3H2FO3- B1239343 3-Fluoro-2-oxopropanoate](/img/structure/B1239343.png)
3-Fluoro-2-oxopropanoate
Overview
Description
3-fluoropyruvate is the anion of 3-fluoropyruvic acid. It derives from a pyruvate. It is a conjugate base of a 3-fluoropyruvic acid.
Scientific Research Applications
Bioanalytical Method Development
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition, has been a subject of study. A bioanalytical method using RP-HPLC was developed for its quantitative measurement, validating the method according to USFDA guidelines. This work included in vitro metabolite identification, highlighting the molecule's stability and its metabolites in human plasma (Nemani, Shard, & Sengupta, 2018).
Enantioselective Reduction
The asymmetric reduction of Ethyl 3-aryl-3-oxopropanoates to (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species demonstrates a biological approach to manipulating this compound. This method, which uses a fungal species, offers an enantioselective reduction pathway, especially effective for various esters including 3-nitrophenyl ester (Salvi & Chattopadhyay, 2006).
Fluorouracil Degradation Studies
Studies on 5-fluorouracil (FU) in sodium hydroxide (NaOH) solutions or Tris buffer at pH 8.5-9 led to the identification of several FU degradation products, including 2-fluoro-3-oxopropanoic acid (FOPA). This research gives insights into FU's degradation pathway and the formation of fluorinated compounds, including FOPA and fluoroacetaldehyde (Facet) (Legay et al., 2014).
Fluoroketones in Epoxidation Reactions
Fluoroketones have been identified as efficient reagents for epoxidation reactions in hexafluoroisopropanol (HFIP). This study highlights the role of fluorinated compounds in chemical reactions, particularly in the field of organic synthesis (Legros, Crousse, Bonnet-Delpon, & Bégué, 2002).
Organolithium Reagents Addition
A chemoselective addition of organolithium reagents to a BF(2) complex of 3-oxopropanoates has been developed. This methodology enables the preparation of various 1,3-diketones, showcasing an important chemical interaction involving a fluorinated compound (Štefane, 2010).
Use in Catalysis and Drug Delivery
The use of 3-isocyanopropyl derivatives in biological systems for the controlled release of fluorophores and drugs has been explored. This research highlights the potential of fluorinated compounds in drug delivery and chemical biology, leveraging bioorthogonal reactions (Tu, Xu, Parvez, Peterson, & Franzini, 2018).
properties
IUPAC Name |
3-fluoro-2-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXABZTLXNODUTD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FO3- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.04 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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